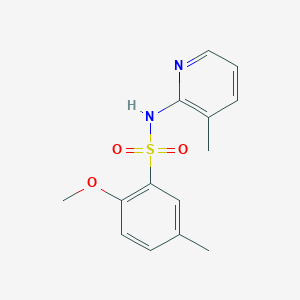

2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy group at position 2 and a methyl group at position 5 on the benzene ring, coupled with a 3-methylpyridin-2-yl amine substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its molecular framework allows for interactions via hydrogen bonding (sulfonamide moiety) and π-π stacking (aromatic rings), which are critical for binding to biological targets or polymer matrices.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-6-7-12(19-3)13(9-10)20(17,18)16-14-11(2)5-4-8-15-14/h4-9H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQCDQUVXJCSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps, including etherification, sulfonylation, and aminationThe final step involves the amination of the sulfonyl chloride intermediate to form the desired benzenesulfonamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Ethoxy vs. Methoxy Substituents

- BH50711 (2-Ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide) :

- The ethoxy group at position 2 increases hydrophobicity compared to the methoxy group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

- Molecular weight: 306.38 vs. 292.34 (estimated for the target compound).

Addition of Isopropyl Group

- Molecular weight: 334.43, indicating a ~14% increase compared to the target compound.

Boron-Containing Derivatives

- N-[2-Methoxy-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide :

- The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes it valuable for synthesizing biaryl structures in drug development.

Modifications on the Pyridine Ring

Bromo Substituent

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide :

- The bromine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. However, it may also increase toxicity risks compared to the methyl group in the target compound.

Thiophene-Substituted Pyridine

Functional Group Additions

Acylhydrazide Derivatives

- Organometallic-Acylhydrazones with Sulfonamide Fragments : The acylhydrazide group (-CONHNH₂) enables chelation with metal ions, expanding applications in catalysis or metallodrugs. This is absent in the target compound.

Pyrrolidinyl-Ethyl and Benzyl Groups

Electronic and Steric Effects

- Target Compound : The methoxy group is electron-donating, enhancing resonance stabilization of the sulfonamide moiety. The methyl groups on both rings provide moderate steric hindrance, balancing solubility and target engagement.

- Analogs :

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

2-Methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a sulfonamide group attached to a benzene ring, along with a methoxy and methyl group, and a pyridine moiety.

- Molecular Formula : CHNOS

- Molecular Weight : 288.35 g/mol

- CAS Number : 2034268-89-6

The biological activity of 2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is primarily attributed to its ability to inhibit certain enzymes and disrupt cellular processes. Sulfonamides are known to inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

| Candida albicans | 14 | 32 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria and fungi.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure can significantly impact the biological efficacy of sulfonamide derivatives. For instance, the presence of electron-donating groups such as methoxy enhances the antimicrobial activity by improving solubility and bioavailability. Conversely, substituents that increase steric hindrance may reduce activity.

Case Studies

- Antibiofilm Activity : A study evaluated the antibiofilm activity of various sulfonamide derivatives, including our compound. It was found that compounds with a pyridine moiety exhibited enhanced antibiofilm properties against Staphylococcus aureus biofilms, indicating potential applications in treating biofilm-related infections.

- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cancer cell lines demonstrated that 2-methoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide induced apoptosis in cancer cells at micromolar concentrations. The compound's mechanism involved the activation of caspases and modulation of apoptotic pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with high bioavailability and skin permeability. Toxicological assessments reveal a low toxicity profile in animal models, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.